(S)-2-Amino-2-(oxetan-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

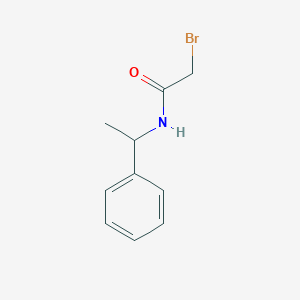

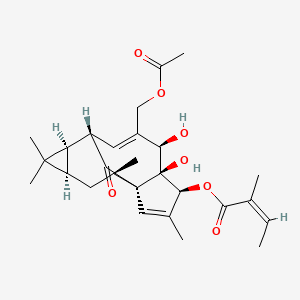

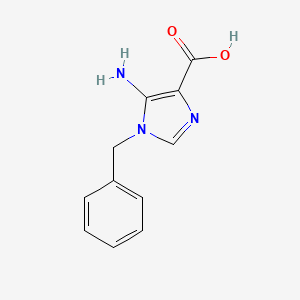

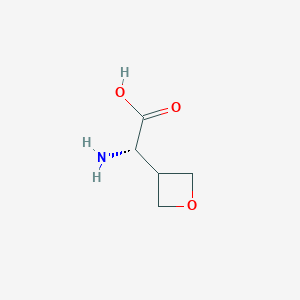

“(S)-2-Amino-2-(oxetan-3-yl)acetic acid” is a chemical compound that contains an oxetane ring, which is a four-membered cyclic ether . The compound also contains an amino group and a carboxylic acid group .

Synthesis Analysis

The synthesis of oxetane derivatives, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, has been a subject of numerous studies . The methods are generally clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” includes an oxetane ring, an amino group, and a carboxylic acid group . The InChI code for this compound is1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) . Chemical Reactions Analysis

Oxetanes, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, have been known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” include a molecular weight of 231.25 g/mol . The compound is a white to yellow solid .Scientific Research Applications

Synthesis of Amino Acid Derivatives : Amino acids such as (S)-2-Amino-2-(oxetan-3-yl)acetic acid can serve as intermediates in the synthesis of various natural and non-natural α-amino acids and their derivatives. For instance, [2,2-Bis(trifluoromethyl)-5-oxo-1,3-oxazolidin-4-yl]acetic acid chloride, a compound with a structure akin to (S)-2-Amino-2-(oxetan-3-yl)acetic acid, is used in the synthesis of different amino acid derivatives (Burger et al., 1992).

Formation of Spirocycles : Compounds containing the oxetane ring, like (S)-2-Amino-2-(oxetan-3-yl)acetic acid, can be utilized in the synthesis of spirocycles. This is evidenced by the use of methyl 2-(oxetane/azetidine-3 ylidene)acetate in 1,3-dipolar cycloaddition reactions to produce oxetane-containing spirocycles (Jones et al., 2016).

Antibacterial and Antifungal Applications : Amino acid derivatives, including those similar to (S)-2-Amino-2-(oxetan-3-yl)acetic acid, have been explored for their antibacterial and antifungal activities. For example, some 1,4-Benzothiazine derivatives have shown significant activity against various bacterial and fungal strains (Kalekar et al., 2011).

Corrosion Inhibition : Amino acid derivatives are also studied for their potential as corrosion inhibitors. For instance, amino acid-based imidazolium zwitterions have shown promising results as eco-friendly corrosion inhibitors for mild steel (Srivastava et al., 2017).

Chemical Synthesis : These compounds are used in the chemical synthesis of various pharmaceuticals and materials. The efficient preparation of certain amino acid derivatives demonstrates their utility in the modification of cephalosporin antibiotics (Kanai et al., 1993).

Future Directions

The future directions of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” and similar compounds lie in their potential applications in medicinal chemistry. Their small, polar nature has led to their incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . These units have been widely adopted in medicinal chemistry programs in recent years .

properties

IUPAC Name |

(2S)-2-amino-2-(oxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBFQWTJJLVRW-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CO1)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(oxetan-3-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.